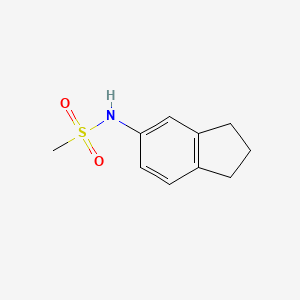

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Descripción general

Descripción

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is characterized by the presence of an indane moiety fused with a methanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves the reaction of 5-aminoindan with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGlu2. This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. Studies have shown that these compounds can modulate receptor activity without directly activating them, potentially leading to fewer side effects compared to traditional agonists.

Case Study: A study demonstrated that derivatives of this compound exhibited significant neurotropic effects in PC12 cell cultures, enhancing neurite outgrowth when combined with nerve growth factor (NGF) . This suggests a role in neuronal differentiation and regeneration.

Anticancer Research

The compound's ability to inhibit specific signaling pathways has led to investigations into its anticancer properties. Preliminary studies suggest that it may interfere with tumor growth by modulating pathways related to cell proliferation and apoptosis.

Case Study: In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to establish the efficacy of this compound in this context.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications through nucleophilic substitution reactions and electrophilic aromatic substitutions.

Table 1: Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | |

| Electrophilic Aromatic Substitution | Modifies the aromatic system for diverse applications |

Therapeutic Potential

The therapeutic potential of this compound extends beyond neuropharmacology. Its unique properties make it a candidate for developing treatments for:

- Neurological Disorders: As an allosteric modulator of mGluRs.

- Cancer: By targeting specific signaling pathways.

- Inflammatory Conditions: Due to its potential anti-inflammatory effects observed in preliminary studies.

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide can be compared with other similar compounds, such as:

- N-2,3-Dihydro-1H-inden-5-ylacetamide

- N-2,3-Dihydro-1H-inden-5-ylbenzenesulfonamide

- N-2,3-Dihydro-1H-inden-5-ylcarbamates

These compounds share the indane moiety but differ in the functional groups attached to the nitrogen atom. The uniqueness of this compound lies in its methanesulfonamide group, which imparts distinct chemical and biological properties .

Actividad Biológica

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, mechanism of action, biological activities, and relevant case studies.

Overview

This compound is characterized by its indene-derived structure combined with a methanesulfonamide group, which enhances its interaction with biological targets. The molecular formula is , indicating the presence of nitrogen and sulfur, elements known for their roles in biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This interaction can modulate enzyme activity and influence cellular pathways. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrases and other enzymes critical for tumor growth and microbial proliferation .

Anticancer Properties

Research has demonstrated that derivatives of the indene structure exhibit potent anticancer activities. A study evaluated a series of dihydroindene derivatives for their ability to inhibit tubulin polymerization at the colchicine site. Compound 12d , closely related to this compound, showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from to .

Table 1: Antiproliferative Activity of Dihydroindene Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 12d | 0.028 | K562 |

| 12j | 0.045 | HeLa |

| 12q | 0.087 | MCF7 |

In vivo studies further indicated that these compounds could prevent tumor generation and inhibit metastasis without significant toxicity .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Similar sulfonamides are known to exhibit broad-spectrum activity against bacteria and fungi due to their ability to interfere with folate synthesis pathways in microorganisms .

Case Studies

Case Study 1: Tubulin Polymerization Inhibition

A recent study focused on the structure-activity relationship (SAR) of dihydroindene derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The presence of electron-donating groups on the B ring increased potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Case Study 2: Apoptosis Induction

Further investigations into compound 12d showed that it induced apoptosis in K562 cells in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells, highlighting the compound's potential as an anticancer agent through apoptosis modulation .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCWOELRCCZWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424222 | |

| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82471-86-1 | |

| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.